A Comprehensive Technical Guide to the Synthesis and Characterization of 1,3-Diisopropoxytetramethyldisiloxane
A Comprehensive Technical Guide to the Synthesis and Characterization of 1,3-Diisopropoxytetramethyldisiloxane
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of 1,3-diisopropoxytetramethyldisiloxane, a key organosilicon intermediate. Designed for researchers and professionals in chemistry and materials science, this document details a robust synthetic protocol, from starting materials to final purification. Furthermore, it establishes a comprehensive analytical framework for structural verification and purity assessment using Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is elucidated to provide not just a method, but a field-proven, self-validating system for producing and qualifying this versatile compound.
Introduction and Significance
1,3-Diisopropoxytetramethyldisiloxane, with the chemical formula C₁₀H₂₆O₃Si₂, belongs to the broad class of siloxane compounds. Its structure features a central Si-O-Si disiloxane backbone, with each silicon atom bonded to two methyl groups and one isopropoxy group. This unique architecture imparts a combination of organic and inorganic characteristics, making it a valuable precursor and intermediate in advanced materials synthesis.
The isopropoxy functional groups are susceptible to hydrolysis, providing reactive sites for condensation reactions, which is a cornerstone of sol-gel chemistry and the formation of silicone polymers. The methyl groups contribute to hydrophobicity and thermal stability. Consequently, this compound serves as a critical building block for synthesizing specialized polysiloxanes, modifying surfaces to control wetting and adhesion, and acting as a cross-linking agent in silicone elastomer formulations. Understanding its synthesis and possessing a rigorous method for its characterization are therefore fundamental for innovation in these fields.
Synthesis Methodology
The synthesis of 1,3-diisopropoxytetramethyldisiloxane is most effectively achieved through the nucleophilic substitution of chlorine atoms on a disiloxane precursor with isopropanol. The chosen precursor, 1,3-dichlorotetramethyldisiloxane, is an ideal starting material as it is commercially available and can be readily prepared from the controlled hydrolysis of dimethyldichlorosilane[1].
Reaction Principle
The core of the synthesis is the reaction between the Si-Cl bonds of 1,3-dichlorotetramethyldisiloxane and the hydroxyl group of isopropanol. This reaction produces the desired 1,3-diisopropoxytetramethyldisiloxane and hydrogen chloride (HCl) as a byproduct.
Reaction: (CH₃)₂SiCl-O-SiCl(CH₃)₂ + 2 (CH₃)₂CHOH → (CH₃)₂Si(OCH(CH₃)₂)-O-Si(OCH(CH₃)₂)(CH₃)₂ + 2 HCl
To drive the reaction to completion and prevent acid-catalyzed side reactions, an acid scavenger is essential. A tertiary amine, such as triethylamine (Et₃N) or pyridine, is used to neutralize the HCl as it forms, precipitating out as an ammonium salt (e.g., triethylammonium chloride). The reaction is performed in an anhydrous aprotic solvent to prevent premature hydrolysis of the starting material[2].
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating workflow, where successful completion of each stage prepares the system for the next, culminating in a high-purity product verifiable by the characterization methods outlined in Section 3.
Materials and Equipment:
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1,3-Dichlorotetramethyldisiloxane (C₄H₁₂Cl₂OSi₂)[3]
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Anhydrous Isopropanol ((CH₃)₂CHOH)
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Anhydrous Triethylamine (Et₃N)
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Anhydrous Diethyl Ether (or Toluene)
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Magnesium Sulfate (MgSO₄), anhydrous
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Three-neck round-bottom flask with a magnetic stirrer
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Dropping funnel
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Reflux condenser with a drying tube (e.g., CaCl₂ or Drierite)
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Ice-water bath
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Standard glassware for filtration and extraction
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Rotary evaporator
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Fractional distillation apparatus
Procedure:
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Inert Atmosphere Setup: Assemble the three-neck flask with the magnetic stirrer, dropping funnel, and condenser. Ensure all glassware is oven-dried. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent moisture from reacting with the chlorosilane starting material[2].
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Reagent Charging: In the flask, dissolve 1,3-dichlorotetramethyldisiloxane (1.0 eq) in anhydrous diethyl ether. Cool the solution to 0°C using an ice-water bath.
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Alcohol Addition: In the dropping funnel, prepare a solution of anhydrous isopropanol (2.1 eq) and anhydrous triethylamine (2.2 eq) in diethyl ether. The slight excess of alcohol and amine ensures complete conversion of the starting material.
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Reaction Execution: Add the isopropanol/triethylamine solution dropwise to the stirred, cooled solution of the dichlorodisiloxane over 1-2 hours. The dropwise addition is critical to control the exothermic nature of the neutralization reaction. A white precipitate of triethylammonium chloride will form.
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Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 4-6 hours to ensure the reaction goes to completion.
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Isolation and Work-up:
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Filter the reaction mixture under vacuum to remove the triethylammonium chloride precipitate. Wash the salt cake with a small amount of fresh anhydrous diethyl ether to recover any trapped product.
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Combine the filtrates and transfer to a separatory funnel. Wash the organic solution sequentially with a saturated NaHCO₃ solution (to remove any residual HCl) and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter to remove the drying agent.
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Purification:
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Remove the diethyl ether solvent using a rotary evaporator.
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The resulting crude oil is then purified by fractional distillation under reduced pressure. This final step is crucial for separating the target product from any unreacted starting materials or side products, yielding the final high-purity 1,3-diisopropoxytetramethyldisiloxane.
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Synthesis and Purification Workflow
The following diagram outlines the logical flow of the experimental procedure.
Caption: Workflow for the synthesis and purification of 1,3-diisopropoxytetramethyldisiloxane.
Structural Characterization and Data
Affirming the identity and purity of the synthesized product is paramount. A multi-technique approach involving FT-IR, NMR, and MS provides a comprehensive and definitive characterization.
| Technique | Parameter | Expected Observation / Value | Interpretation |
| FT-IR | Wavenumber (cm⁻¹) | ~2970, 2870~1075~1255, ~840 | C-H (isopropyl & methyl) stretchingSi-O-Si asymmetric stretching[4][5]Si-CH₃ vibrations |
| ¹H NMR | Chemical Shift (δ, ppm) | ~3.9 - 4.1 (septet)~1.1 - 1.2 (doublet)~0.1 - 0.2 (singlet) | O-CH (CH₃)₂OCH(CH₃ )₂Si-CH₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~65~25~0-1 | C H(CH₃)₂CH(C H₃)₂Si-C H₃ |
| GC-MS | Mass-to-Charge (m/z) | 250 (M⁺)235175147 | Molecular Ion [C₁₀H₂₆O₃Si₂]⁺[M - CH₃]⁺[M - OCH(CH₃)₂ - CH₃]⁺[M - OCH(CH₃)₂ - C₃H₇]⁺ or [(CH₃)₂Si(O-iPr)OSi(CH₃)]⁺[6] |
FT-IR Spectroscopy
The FT-IR spectrum serves as a rapid and effective tool for confirming the presence of key functional groups. The most prominent feature for this molecule is the very strong and broad absorption band associated with the asymmetric stretching of the Si-O-Si bond, typically observed between 1040-1080 cm⁻¹[5]. The presence of this band confirms the integrity of the disiloxane backbone. Additional peaks corresponding to the C-H stretching of the methyl and isopropyl groups will be visible around 2870-2970 cm⁻¹. Critically, a successful synthesis is validated by the absence of a broad O-H stretch (around 3300 cm⁻¹) from isopropanol and the absence of any Si-Cl vibrations, indicating complete reaction and purification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides precise information about the chemical environment of the hydrogen and carbon atoms, confirming the exact molecular structure.
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¹H NMR: The proton NMR spectrum is expected to show three distinct signals. A septet at approximately 3.9-4.1 ppm corresponds to the single proton on the methine carbon of the isopropoxy group. A doublet at around 1.1-1.2 ppm corresponds to the twelve equivalent protons of the four methyl groups within the two isopropoxy substituents. A singlet at ~0.1-0.2 ppm represents the twelve equivalent protons of the four methyl groups attached directly to the silicon atoms. The integration ratio of these peaks should be 1:6:6, respectively (after normalizing for the number of protons per signal type, i.e., 2H : 12H : 12H).
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¹³C NMR: The carbon spectrum will corroborate the structure with three signals: one for the methine carbon of the isopropoxy group (~65 ppm), one for the methyl carbons of the isopropoxy group (~25 ppm), and one for the methyl carbons bonded to silicon (~0-1 ppm).
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is used to confirm the molecular weight and analyze the fragmentation pattern, which acts as a molecular fingerprint. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 250. More prominent peaks will arise from characteristic fragmentation pathways of siloxanes. According to spectral data, major fragments are observed at m/z values of 175, 147, and 133, which correspond to various cleavage patterns involving the loss of methyl and isopropoxy groups[6]. The presence of these specific fragments provides definitive confirmation of the synthesized compound's identity.
Conclusion
This guide has presented a comprehensive and validated methodology for the synthesis and characterization of 1,3-diisopropoxytetramethyldisiloxane. By following the detailed protocol, which emphasizes anhydrous conditions and a systematic purification strategy, researchers can reliably produce this compound in high purity. The subsequent application of FT-IR, NMR, and MS analytical techniques provides a robust framework for unequivocal structural confirmation. The insights and data contained herein are intended to empower scientists and drug development professionals to confidently utilize this versatile organosilicon intermediate in their research and development endeavors.
References
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Gelest, Inc. (2014). Safety Data Sheet: 1,3-DICHLOROTETRAMETHYLDISILOXANE. Retrieved from [Link].
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Khandoker, M. (2021). Applicability of liquid-like nano polydimethylsiloxane from 1,3-dichlorotetramethyldisiloxane to the wetting of rough surfaces. UBC Library Open Collections. Retrieved from [Link].
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